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Introduction
Hexanitroethane (HNE), a powerful oxidizing agent and energetic material, has garnered

significant interest for its potential applications in propellants and explosives. A thorough

understanding of its thermal decomposition kinetics is paramount for ensuring its safe handling,

storage, and application, as well as for predicting its performance characteristics. This technical

guide provides a comprehensive overview of the thermal decomposition kinetics of

hexanitroethane in the solid phase, including key kinetic parameters, detailed experimental

protocols, and a visualization of the decomposition pathway.

Quantitative Data on Thermal Decomposition
Kinetics
The thermal decomposition of solid hexanitroethane has been shown to follow first-order

kinetics. The kinetic parameters are summarized in the table below.
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Parameter Value Reference

Arrhenius Equation
k = 1018.1 exp(-38,900/RT) s-

1
[1]

Activation Energy (Ea) 38.9 kcal/mol (162.8 kJ/mol) [1]

Pre-exponential Factor (A) 1018.1 s-1 [1]

Decomposition Reaction
C₂(NO₂)₆(s) → 3NO₂(g) +

NO(g) + N₂O(g) + 2CO₂(g)
[1]

Note: R is the gas constant (1.987 cal/mol·K).

The rate of decomposition is significantly influenced by the physical state and the presence of

solvents. For instance, the decomposition rate in n-heptane is 11.5 times faster and in

cyclohexane 23 times faster than in the solid state at 85°C.[1]

Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and kinetic

analysis of hexanitroethane.

Synthesis and Purification of Hexanitroethane
A common method for the synthesis of hexanitroethane involves the nitration of the potassium

salt of tetranitroethane.

Materials:

Potassium salt of tetranitroethane

Fuming nitric acid

Fuming sulfuric acid

Methylene chloride

Dry ice/acetone bath
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Anhydrous magnesium sulfate

Procedure:

Suspend the potassium salt of tetranitroethane in methylene chloride and cool the mixture to

-60°C using a dry ice/acetone bath.

Slowly add a cold mixture of fuming nitric acid and fuming sulfuric acid to the suspension

while maintaining the low temperature.

Allow the reaction mixture to stand for approximately 18 hours at a low temperature (e.g., in

a refrigerator).

Separate the lower acid layer from the methylene chloride layer.

Wash the methylene chloride layer repeatedly with water until the washings are neutral.

Dry the methylene chloride solution over anhydrous magnesium sulfate.

Filter the solution and chill it to crystallize the hexanitroethane.

For kinetic studies, further purify the hexanitroethane by recrystallization from methylene

chloride followed by sublimation. The melting point of purified hexanitroethane is in the

range of 140-150°C with decomposition.[1]

Kinetic Analysis via Isothermal Decomposition using
Constant Volume Manometry
The kinetics of the thermal decomposition of solid hexanitroethane can be determined by

monitoring the pressure increase of the gaseous products in a constant volume system.

Apparatus:

A constant volume reaction vessel of known volume, typically made of glass.

A high-vacuum system capable of evacuating the reaction vessel to low pressures (e.g.,

<10⁻⁵ torr).
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A temperature-controlled bath (e.g., oil bath or furnace) to maintain a constant

decomposition temperature.

A pressure transducer connected to the reaction vessel to continuously monitor the pressure

of the evolved gases.

A data acquisition system to record the pressure and temperature data over time.

Procedure:

Introduce a precisely weighed sample of purified hexanitroethane (typically a few

milligrams) into the reaction vessel.

Evacuate the reaction vessel to a high vacuum to remove any air and volatile impurities.

Isolate the reaction vessel from the vacuum system.

Immerse the reaction vessel in the pre-heated, temperature-controlled bath to initiate the

decomposition.

Continuously record the pressure inside the reaction vessel as a function of time.

Continue the measurement until the pressure increase ceases, indicating the completion of

the decomposition.

The final pressure reading (Pf) corresponds to the total pressure of the gaseous products.

Data Analysis:

The partial pressure of hexanitroethane at any time t (PHNE,t) can be related to the initial

pressure (P₀, which is effectively zero after evacuation) and the pressure at time t (Pt) and

the final pressure (Pf) by the stoichiometry of the reaction. For a first-order reaction, the rate

constant (k) can be determined from the integrated rate law:

ln(Pf - Pt) = -kt + ln(Pf)

A plot of ln(Pf - Pt) versus time (t) should yield a straight line with a slope of -k.
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Repeat the experiment at several different temperatures to obtain the rate constants at each

temperature.

The activation energy (Ea) and pre-exponential factor (A) can then be determined from the

Arrhenius equation by plotting ln(k) versus 1/T:

ln(k) = ln(A) - (Ea/R)(1/T)

The slope of this line is -Ea/R, and the y-intercept is ln(A).

Visualization of Decomposition Pathways
The thermal decomposition of hexanitroethane proceeds through different pathways in the

solid phase versus in solution.

Solid-Phase Decomposition
The decomposition in the solid state is a direct fragmentation of the molecule into gaseous

products.

C₂(NO₂)₆ (s) 3NO₂(g) + NO(g) + N₂O(g) + 2CO₂(g)Δ (Heat)

Click to download full resolution via product page

Solid-phase thermal decomposition of hexanitroethane.

Solution-Phase Decomposition (Initial Step)
In solution, the decomposition is believed to proceed through the formation of a

tetranitroethylene intermediate.

C₂(NO₂)₆ (in solution)

C₂(NO₂)₄ (Tetranitroethylene)

2NO₂

...Further Decomposition
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Initial step of the solution-phase thermal decomposition of hexanitroethane.

Conclusion
This technical guide has provided a detailed overview of the thermal decomposition kinetics of

hexanitroethane, with a focus on its solid-phase behavior. The provided quantitative data,

experimental protocols, and visual representations of the decomposition pathways offer

valuable information for researchers and professionals working with this energetic material. A

comprehensive understanding of these fundamental properties is crucial for the advancement

of its applications in various fields. Further research into the detailed mechanism of the

solution-phase decomposition and the influence of different solvents would provide a more

complete picture of the chemical behavior of hexanitroethane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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